molecular formula C12H13ClO3S B3023938 5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid CAS No. 951889-90-0

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid

Cat. No.: B3023938
CAS No.: 951889-90-0
M. Wt: 272.75 g/mol
InChI Key: IEHVWXSQCLXNLB-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chlorinated aromatic ring, a methylthio group, and a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor aromatic compound followed by the introduction of a methylthio group. The valeric acid moiety is then attached through a series of reactions involving esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the valeric acid moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The chlorinated aromatic ring and methylthio group may interact with enzymes or receptors, leading to modulation of biological pathways. The valeric acid moiety can also play a role in the compound’s overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-4-(methylthio)phenyl)-5-oxopentanoic acid
  • 5-(2-Chloro-4-(methylthio)phenyl)-5-oxobutanoic acid

Uniqueness

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

5-(2-chloro-4-methylsulfanylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3S/c1-17-8-5-6-9(10(13)7-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHVWXSQCLXNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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